molecular formula C27H34O3 B159170 Nandrolone phenpropionate CAS No. 62-90-8

Nandrolone phenpropionate

Cat. No. B159170
CAS RN: 62-90-8
M. Wt: 406.6 g/mol
InChI Key: UBWXUGDQUBIEIZ-QNTYDACNSA-N
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Description

Nandrolone phenpropionate, also known as NPP, is an androgen and anabolic steroid (AAS) medication . It is primarily used in the treatment of breast cancer and osteoporosis in women . It is administered via intramuscular injection once every week . The drug is a synthetic androgen and anabolic steroid, which means it is an agonist of the androgen receptor, the biological target of androgens like testosterone and dihydrotestosterone . It has strong anabolic effects and weak androgenic effects .


Synthesis Analysis

Nandrolone phenpropionate is generally prepared from alkyl ethers of estradiol to resemble testosterone but less one carbon at the 19 position . It is a C18 steroid with androgenic and anabolic properties .


Molecular Structure Analysis

The molecular formula of Nandrolone phenpropionate is C27H34O3 . Its molecular weight is 406.6 g/mol . The IUPAC name is [(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate .


Chemical Reactions Analysis

Nandrolone increases production and urinary excretion of erythropoietin . It may also have a direct action on bone marrow . Nandrolone binds to the androgen receptor to a greater degree than testosterone, but due to its inability to act on the muscle in ways unmediated by the receptor, has less overall effect on muscle growth .


Physical And Chemical Properties Analysis

The physical and chemical properties of Nandrolone phenpropionate include a molecular formula of C27H34O3 and a molecular weight of 406.6 g/mol .

Scientific Research Applications

Clinical Use and Mechanisms

Nandrolone, a synthetic testosterone derivative, is utilized in clinical settings primarily for its anabolic effects, aiming to maximize anabolic and minimize androgenic effects. It belongs to a group known as Class II anabolic androgenic steroids (AAS), which are used both clinically and illicitly. The clinical applications focus on leveraging the anabolic properties of nandrolone for various therapeutic purposes. Despite its medical benefits, the use of nandrolone in non-prescribed contexts, particularly among adolescents and bodybuilders, is a growing concern due to its potential adverse effects. The illicit use is primarily driven by the drug's capacity to augment muscle mass and exercise tolerance (Patanè et al., 2020).

Potential Behavioral and Cognitive Alterations

Nandrolone has been linked to alterations in behavioral and cognitive functions. Extensive research indicates that exposure to nandrolone can affect spatial ability, avoidance memory, and hippocampal synaptic plasticity. It also influences behavioral functions such as aggression, depression, and anxiety. However, the results vary and are often contradictory, possibly due to differences in factors like sex, age, dosage, treatment duration, and administration route. It's noted that negative results are more common than positive ones (Niromand et al., 2021).

Effects on Reproductive and Other Physiological Systems

The use of nandrolone has been observed to induce morphological changes in the uterus and other reproductive parameters in experimental animals, indicating high reproductive risks. It's reported to cause damages and irreversible physiological changes, affecting systemic functions including the heart, brain, kidney, liver, reproductive, and musculoskeletal systems. The impact of nandrolone on these systems underscores the need for careful consideration and monitoring when used in clinical and non-clinical settings (Silva et al., 2017).

Therapeutic Use in Specific Conditions

In specific therapeutic contexts, nandrolone has been compared with other treatment modalities. For instance, its efficacy in treating anaemia of chronic kidney disease (CKD) has been assessed, indicating that it can be an alternative in resource-limited settings, particularly for older male patients. However, further research is needed to ascertain its long-term safety in these populations (Adamu et al., 2012).

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h2-6,17,21-25H,7-16H2,1H3/t21-,22+,23+,24-,25-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWXUGDQUBIEIZ-QNTYDACNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@H]35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2023353
Record name Nandrolone phenpropionate
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Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Nandrolone phenpropionate
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Solubility

4.58e-04 g/L
Record name Nandrolone phenpropionate
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Mechanism of Action

Nandrolone is an androgen receptor agonist. The drug bound to the receptor complexes which allows it to enter the nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects.
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Product Name

Nandrolone phenpropionate

CAS RN

62-90-8
Record name Nandrolone phenylpropionate
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Record name Nandrolone phenpropionate
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Record name 17-β-hydroxyestr-4-en-3-one 17-(3-phenylpropionate)
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Record name NANDROLONE PHENPROPIONATE
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Melting Point

118 °C
Record name Nandrolone phenpropionate
Source DrugBank
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Record name Nandrolone phenpropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015119
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
386
Citations
AM Kasich - American Journal of Gastroenterology (Springer …, 1963 - search.ebscohost.com
… The synthesis of nandrolone phenpropionate', a 19-… anabolic—androgenic ratio, nandrolone phenpropionate, unlike … While nandrolone phenpropionate has been used in a wide …
Number of citations: 7 search.ebscohost.com
MGOFN ESTER - swolesource.com
Time course of plasma nandrolone concentrations in 23 healthy men over 32 days after intramuscular injection of 100 mg of nandrolone phenylpropionate in 4 ml of arachis oil vehicle …
Number of citations: 0 www.swolesource.com
SM LEVIN, A SIMKIN, E NAOR… - … Research (1976-2007 …, 1972 - journals.lww.com
… The Effect of Nandrolone Phenpropionate (Durabolin) … Durabolin (nandrolone phenpropionate) lhad no demonstrable effect on experimental immobilization osteoporosis in rabbits. …
Number of citations: 5 journals.lww.com
N Isoniazid—INH, T Nydrasid - 1966 - jamanetwork.com
THE METROPOLITAN DERMATOLOGICAL SOCIETY OF LOS ANGELES | JAMA Dermatology | JAMA Network [Skip to Navigation] Our website uses cookies to enhance your …
Number of citations: 0 jamanetwork.com
S Henningsson, E Rosengren - British Journal of Pharmacology, 1976 - ncbi.nlm.nih.gov
… Nandrolone phenpropionate (the phenylpropionate ester of 19-nortestosterone; Durabolin, Organon) was suspended in arachis oil; controls were given arachis oil only. 1,4[P4C]-…
Number of citations: 24 www.ncbi.nlm.nih.gov
S Salem, A Mehrsai, N Baradaran, G Pourmand - Urology, 2009 - goldjournal.net
… androgenic steroids such as Nandrolone phenpropionate (NP) dramatically improve the tolerance to acute stress conditions, strength, and subsequently the quality of life in elderly men. …
Number of citations: 3 www.goldjournal.net
RF Branda, TW Amsden, HS Jacob - Archives of Internal …, 1977 - jamanetwork.com
… A prospective, randomized, doubleblind study was designed to determine the effectiveness and toxicity of nandrolone phenpropionate in the treatment of anemias due to bone marrow …
Number of citations: 32 jamanetwork.com
OH Bolch Jr, JC Warren - American Journal of Obstetrics and Gynecology, 1971 - Elsevier
… activity as nandrolone phenpropionate and oxymetholone, … had no effect while nandrolone phenpropionate still caused … or release while nandrolone phenpropionate appears to work …
Number of citations: 11 www.sciencedirect.com
N Decanoate, N Phenpropionate - Management - emergency-live.com
Anabolic steroids help treat estrogen receptor (ER) positive breast cancer by lowering your estrogen levels. The cells of this type of breast cancer have receptors that allow them to use …
Number of citations: 0 www.emergency-live.com
OH Bolch Jr, JC Warren - American Journal of Obstetrics and Gynecology, 1973 - Elsevier
… Previous work in this laboratory has shown that nandrolone phenpropionate and oxymetholone… Evaluation of the effects of nandrolone phenpropionate and oxymetholone indicates that …
Number of citations: 12 www.sciencedirect.com

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